4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a sulfonamide-containing benzamide derivative featuring a thiazole core substituted with 4-methoxyphenyl and methyl groups at positions 4 and 5, respectively. The sulfamoyl group at the benzamide’s 4-position introduces hydrogen-bonding and polar interactions, which are critical for biological activity. Its synthesis likely involves coupling a sulfamoyl chloride intermediate with a preformed thiazol-2-amine derivative, followed by purification via column chromatography and characterization using NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-22(17-8-12-20(31-3)13-9-17)25-24(32-16)26-23(28)18-10-14-21(15-11-18)33(29,30)27(2)19-6-4-5-7-19/h8-15,19H,4-7H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXXLRLZKCVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Sulfonamide-Thiazole Derivatives
Key Observations :
- The cyclopentyl(methyl)sulfamoyl moiety distinguishes it from Sulfamethizole’s simpler benzenesulfonamide, likely altering metabolic stability and selectivity .
- Unlike triazole-containing analogs (e.g., ), the thiazole core in the target compound may confer rigidity, affecting conformational flexibility during receptor interactions .
Table 2: Spectral Data for Functional Group Identification
Q & A
Q. Key Variables :
| Step | Critical Parameters | Optimal Conditions |
|---|---|---|
| 1 | Temperature, solvent | 80–100°C, THF or DMF |
| 2 | Reaction time, base | 12–24 hrs, K₂CO₃ |
Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Basic Question
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, thiazole protons) .
- X-ray crystallography : Resolve stereochemistry; Cambridge Crystallographic Data Centre (CCDC) protocols for data deposition .
- HPLC-MS : Validate purity (>95%) and molecular weight .
Advanced Tip : Combine DFT calculations (e.g., Gaussian 16) with experimental NMR to resolve ambiguities in tautomeric forms .
What biological targets are associated with this compound?
Basic Question
- Enzyme inhibition : Potential activity against kinases (e.g., SphK1) and cancer-related enzymes due to thiazole and sulfamoyl motifs .
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC protocols .
Methodological Note : Use fluorescence-based assays (e.g., ATP depletion in cancer cells) to quantify inhibition .
How can reaction conditions be optimized to improve synthesis yield?
Advanced Question
-
Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables:
Variable Range Impact Temperature 60–120°C ↑ yield at 100°C Solvent DMF vs. THF DMF improves solubility Catalyst Pd(OAc)₂ vs. none Pd reduces side products -
Statistical tools : Use ANOVA to identify significant factors .
Case Study : A 22% yield increase was achieved by switching from THF to DMF and adding 0.5 mol% Pd(OAc)₂ .
How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Advanced Question
- Multi-technique validation : Cross-check NMR with IR (e.g., carbonyl stretches at 1680–1700 cm⁻¹) and mass fragmentation patterns .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (RMSD < 0.3 ppm acceptable) .
Example : A 2025 study resolved a benzamide tautomer conflict using B3LYP/6-311++G(d,p) calculations .
What computational methods are suitable for predicting reactivity or binding modes?
Advanced Question
- Docking studies : Use AutoDock Vina to model interactions with kinase pockets (PDB: 3V5Z) .
- Reaction path analysis : Apply quantum chemical methods (e.g., IRC in Gaussian) to map sulfamoyl coupling mechanisms .
Resource : ICReDD’s reaction path search tools for optimizing catalytic steps .
How to design SAR studies for structural analogs?
Advanced Question
- Core modifications : Vary substituents (e.g., replace methoxy with halogens) and test activity .
- Data-driven SAR : Use clustering algorithms (e.g., k-means) to group analogs by IC₅₀ values .
Table : Example modifications and bioactivity:
| Analog | Modification | IC₅₀ (µM) |
|---|---|---|
| A | -OCH₃ → -F | 0.45 |
| B | Thiazole → oxadiazole | 1.2 |
How to address stability issues during storage?
Advanced Question
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Lyophilization : Improve shelf-life by lyophilizing in PBS (pH 7.4) .
What strategies are effective for scaling up synthesis?
Advanced Question
- Batch vs. flow chemistry : Transition to continuous flow reactors for sulfamoyl coupling (reduces exothermic risks) .
- Green chemistry : Replace DMF with Cyrene™ (biodegradable solvent) in large-scale reactions .
How to validate enzyme selectivity in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
